2-(4-Methoxyphenyl)pyrimidin-5-amine
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Overview
Description
2-(4-Methoxyphenyl)pyrimidin-5-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 4-methoxyphenyl group at the 2-position and an amine group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds with significant pharmacological properties .
Mechanism of Action
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are involved in various biochemical pathways. For instance, they play a crucial role in the synthesis of DNA and RNA, which are essential for cell growth and division . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-Methoxyphenyl)pyrimidin-5-amine are not fully characterized yet. Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific functional groups present in the derivative.
Cellular Effects
Other pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)pyrimidin-5-amine typically involves the reaction of 4-methoxybenzaldehyde with guanidine in the presence of a base to form the corresponding pyrimidine derivative. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters more precisely .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, reduction can produce amines, and substitution can result in halogenated derivatives .
Scientific Research Applications
2-(4-Methoxyphenyl)pyrimidin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Methoxyphenyl)pyrimidin-5-amine include other pyrimidine derivatives such as:
- 4-(2-Methoxy-5-methylphenyl)pyrimidin-2-amine
- 4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine
- 4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of the 4-methoxyphenyl group and the amine group at the 5-position of the pyrimidine ring can influence its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
2-(4-methoxyphenyl)pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-10-4-2-8(3-5-10)11-13-6-9(12)7-14-11/h2-7H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUYDYDVLURWPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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